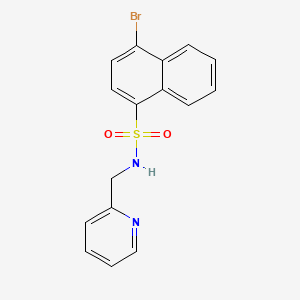

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Descripción general

Descripción

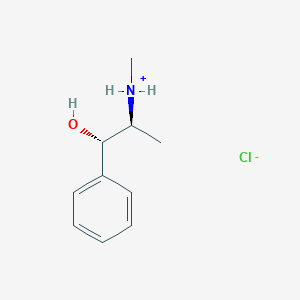

“4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide”, also known as Pyrabactin, is a synthetic sulfonamide that mimics abscisic acid (ABA), a naturally produced stress hormone in plants . It helps plants cope with drought conditions by inhibiting growth . Pyrabactin is relatively inexpensive, easy to make, and not sensitive to light .

Synthesis Analysis

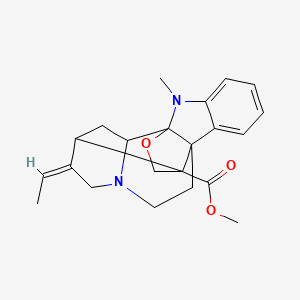

An efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl)biphenyl-4-sulfonamides was developed under microwave irradiation . This methodology is superior to the existing procedures for the synthesis of biphenyl-4-sulfonamides bearing pyridin-2-ylmethyl group .Molecular Structure Analysis

The molecular formula of Pyrabactin is C16H13BrN2O2S . Its molecular weight is 377.256 Da . The Isomeric SMILES representation isc1ccc2c(c1)c(ccc2Br)S(=O)(=O)NCc3ccccn3 . Chemical Reactions Analysis

Pyrabactin activates the ABA pathway in a manner very similar to ABA . It is the first ABA agonist that is not an ABA analog and may ultimately lead to the development of a new family of synthetic plant growth regulators .Physical And Chemical Properties Analysis

Pyrabactin is a white to off-white powder . It is soluble in DMSO >10 mg/mL .Aplicaciones Científicas De Investigación

Abscisic Acid (ABA) Agonist

Pyrabactin acts as an agonist of Abscisic Acid (ABA), a plant hormone that plays crucial roles in regulating plant growth and development, especially in responding to abiotic stress . It functions by binding to the pyrabactin resistance-like (PYL) abscisic acid receptor family .

Drought and Salinity Response

Pyrabactin is part of the PYR1-like (PYL) proteins that regulate plant development and responses to conditions of drought and salinity . It plays a significant role in the plant’s response to these abiotic stressors.

Seed Germination

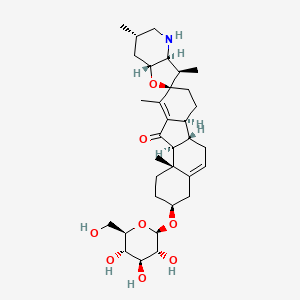

The overexpression of OsPYL genes, which are orthologs of PYL in rice, positively regulated the ABA response during seed germination . This suggests that Pyrabactin could potentially be used to control seed germination in agricultural applications.

Cold Stress Tolerance

Overexpression of OsPYL genes also substantially improved cold stress tolerance in rice . This indicates that Pyrabactin could be used to enhance the cold tolerance of crops, which would be particularly useful in regions with cold climates.

Drought Stress Tolerance

In addition to cold stress, overexpression of OsPYL genes improved drought stress tolerance in rice . This suggests that Pyrabactin could be used to develop drought-resistant crops, which would be beneficial in arid and semi-arid regions.

Interaction with Protein Phosphatase 2C

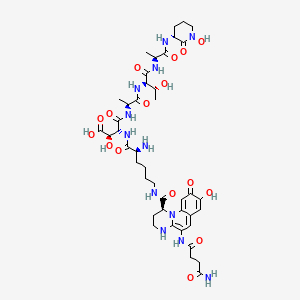

Pyrabactin promotes the interaction between PYL and protein phosphatase 2C (PP2C), which then results in the release of SNF1-related protein kinase (SnRK) from the repression of PP2C . This interaction is part of the ABA signaling pathway, which is crucial for a plant’s response to abiotic stress.

Molecular Structure Studies

The molecular structure of Pyrabactin and its interaction with its receptors have been studied extensively . These studies provide valuable insights into the functional mechanisms of ABA-like molecules and can guide the design of new ABA analogs.

Agricultural Applications

Given its role in enhancing stress tolerance and controlling seed germination, Pyrabactin has potential applications in agriculture . By manipulating the levels of Pyrabactin, it may be possible to develop crops that are more resistant to environmental stresses and have optimized germination rates.

Mecanismo De Acción

Pyrabactin, also known as L9PM5Q6DDW or 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a synthetic sulfonamide that mimics the naturally produced stress hormone in plants, abscisic acid (ABA) .

Target of Action

Pyrabactin primarily targets the PYR1/PYL/RCAR family of proteins, which are identified as ABA receptors . These receptors are crucial for the regulation of root ABA sensitivity .

Mode of Action

Unlike ABA, Pyrabactin activates only a few of the 14 ABA receptors in the plant needed for effective drought tolerance . It interacts in vivo with at least five PP2Cs, namely HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 .

Biochemical Pathways

Pyrabactin activates the ABA pathway in a manner very similar to ABA . The increase of ABA levels in the plant cell leads to PYR/PYL receptor-mediated inhibition of PP2C activity, which results in the activation of the three SnRK2s and ultimately of the ABA signaling pathway .

Result of Action

Pyrabactin inhibits seed germination and hypocotyl growth and stimulates gene expression in a very similar way to ABA . It causes marked stomatal closure in a pattern similar to ABA . In addition, Pyrabactin elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells .

Action Environment

Pyrabactin’s action, efficacy, and stability are influenced by environmental factors. Its role as an ABA mimic may make Pyrabactin an important tool for protecting crops against drought and cold weather . It is also suggested that Pyrabactin can be used as an antitranspirant or as a priming agent for improving the drought tolerance of crop plants .

Direcciones Futuras

Pyrabactin’s role as an ABA mimic may make it an important tool for protecting crops against drought and cold weather . The discovery of Pyrabactin was named a breakthrough research of 2009 by Science magazine . It may ultimately lead to the development of a new family of synthetic plant growth regulators .

Propiedades

IUPAC Name |

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSDYQXOSHKOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360553 | |

| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

CAS RN |

419538-69-5 | |

| Record name | 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419538-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrabactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 419538-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRABACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)